molecular formula C12H17BrClN B2554487 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride CAS No. 1803608-16-3

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride

Cat. No. B2554487
CAS RN: 1803608-16-3
M. Wt: 290.63
InChI Key: KJKBLVJEYNLENN-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride is likely a derivative of piperidine, a common organic compound used in pharmaceuticals . It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as Fischer esterification or by reacting phenol with hydrogen bromide and ammonia .


Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a methyl group attached to the piperidine ring, and a bromophenyl group attached to the piperidine ring .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds involving 4-methylpiperidine and similar structures. For instance, Baran et al. (2007) studied the reactions of N-dichlorophosphoryl-P-trichlorophosphazene with compounds including 4-methylpiperidine, leading to the formation of phosphinoyl compounds. This research contributes to the understanding of cycloamino and oxime-linear phosphazenes' synthesis and properties (Baran, Çil, & Arslan, 2007).

Antimicrobial and Antioxidant Potential

Harini et al. (2014) described a protocol for synthesizing novel oxime esters derived from a piperidin-4-one core, which were then evaluated for their in vitro antioxidant and antimicrobial activities. This research highlights the potential biological applications of compounds structurally related to 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

Radiation Protection Features

Yılmaz et al. (2020) investigated the photon and charged particles protecting features of Mannich bases, including compounds with a 4-bromophenyl part. This study provides insights into the applications of these compounds in radiation protection, particularly in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).

Catechol Oxidase Models

Merkel et al. (2005) synthesized unsymmetrical dicopper(II) complexes to model the active site of type 3 copper proteins. Their research included a compound with a structure related to 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride, aiming to understand the influence of a thioether group close to the metal site on catecholase activity (Merkel, Möller, Piacenza, Grimme, Rompel, & Krebs, 2005).

Synthesis of Derivatives

Pospieszny and Wyrzykiewicz (2008) conducted a study on the Mannich reaction between 2-thiouracil, paraformaldehyde, and 4-methylpiperidine, leading to the synthesis of new derivatives. This research outlines the methodological advancements in the synthesis of compounds with potential biological activities (Pospieszny & Wyrzykiewicz, 2008).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, many piperidine derivatives are used in pharmaceuticals and can interact with various biological targets .

Future Directions

The future directions of this compound would depend on its specific applications. Piperidine derivatives are often used in pharmaceuticals, so potential future directions could involve drug development and medicinal chemistry .

properties

IUPAC Name

4-(4-bromophenyl)-4-methylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10;/h2-5,14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKBLVJEYNLENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride

CAS RN

1803608-16-3
Record name 4-(4-bromophenyl)-4-methylpiperidine hydrochloride
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